molecular formula C72H70N8O12S4+4 B10752307 4-Methylbenzenesulfonic acid;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin

4-Methylbenzenesulfonic acid;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin

Cat. No.: B10752307
M. Wt: 1367.6 g/mol
InChI Key: AKZFRMNXBLFDNN-UHFFFAOYSA-O
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Description

4-Methylbenzenesulfonic acid;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin is a complex organic compound that belongs to the class of porphyrins Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, including hemoglobin and chlorophyll

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylbenzenesulfonic acid;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin typically involves the following steps:

    Formation of the Porphyrin Core: The porphyrin core can be synthesized through the condensation of pyrrole and aldehyde derivatives under acidic conditions.

    Introduction of Methylpyridin-1-ium Groups:

    Sulfonation: The sulfonic acid group can be introduced via sulfonation reactions using reagents such as sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzenesulfonic acid;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its electronic properties.

    Reduction: Reduction reactions can convert the compound to its reduced form, affecting its reactivity and stability.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

4-Methylbenzenesulfonic acid;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin has several scientific research applications, including:

    Chemistry: Used as a catalyst in various organic reactions due to its unique electronic properties.

    Biology: Studied for its potential role in mimicking biological systems such as hemoglobin and chlorophyll.

    Medicine: Investigated for its potential therapeutic applications, including as a photosensitizer in photodynamic therapy.

    Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of 4-Methylbenzenesulfonic acid;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin involves its interaction with molecular targets and pathways. The compound can interact with metal ions, forming coordination complexes that exhibit unique reactivity. These interactions can influence various biological and chemical processes, making the compound valuable in research and industrial applications.

Comparison with Similar Compounds

Similar Compounds

    Tetraphenylporphyrin: A well-known porphyrin compound with similar structural features.

    Hematoporphyrin: Another porphyrin derivative with applications in photodynamic therapy.

    Chlorophyll: A natural porphyrin involved in photosynthesis.

Uniqueness

4-Methylbenzenesulfonic acid;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin is unique due to the presence of the 1-methylpyridin-1-ium groups and the sulfonic acid group, which confer distinct electronic and chemical properties. These features make it particularly useful in specific research and industrial applications.

Properties

Molecular Formula

C72H70N8O12S4+4

Molecular Weight

1367.6 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin

InChI

InChI=1S/C44H37N8.4C7H8O3S/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;4*1-6-2-4-7(5-3-6)11(8,9)10/h5-28H,1-4H3,(H,45,46,47,48);4*2-5H,1H3,(H,8,9,10)/q+3;;;;/p+1

InChI Key

AKZFRMNXBLFDNN-UHFFFAOYSA-O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)N3

Origin of Product

United States

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